molecular formula C27H23N3O2 B2788903 5-benzyl-3-(3,4-dimethylphenyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline CAS No. 866349-43-1

5-benzyl-3-(3,4-dimethylphenyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline

カタログ番号: B2788903
CAS番号: 866349-43-1
分子量: 421.5
InChIキー: AMPOXBPXJLMKCH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound belongs to the pyrazolo[4,3-c]quinoline family, characterized by a tricyclic scaffold comprising a pyrazole fused with a quinoline nucleus and a [1,4]dioxino ring system. Its molecular formula is C₃₁H₂₇N₃O₂ (inferred from structural analogs in and ), with an average mass of ~485.58 g/mol. Key structural features include:

  • A 3,4-dimethylphenyl group at position 2.
  • A benzyl substituent at position 3.
  • A partially saturated [1,4]dioxino[2,3-g] ring system.

Pyrazolo[4,3-c]quinolines are pharmacologically significant, exhibiting anti-inflammatory, anticancer, and enzyme-inhibitory activities .

特性

IUPAC Name

17-benzyl-14-(3,4-dimethylphenyl)-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3(8),9,11,13,15-hexaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23N3O2/c1-17-8-9-20(12-18(17)2)26-22-16-30(15-19-6-4-3-5-7-19)23-14-25-24(31-10-11-32-25)13-21(23)27(22)29-28-26/h3-9,12-14,16H,10-11,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMPOXBPXJLMKCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN=C3C2=CN(C4=CC5=C(C=C43)OCCO5)CC6=CC=CC=C6)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

類似化合物との比較

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison of Pyrazoloquinoline Derivatives

Compound Name Molecular Formula Substituents (Position) Key Activities/Findings Reference ID
Target Compound C₃₁H₂₇N₃O₂ 5-Benzyl, 3-(3,4-dimethylphenyl) Hypothesized anti-inflammatory/anticancer activity (based on structural analogs)
3-(3,4-Dimethylphenyl)-5-(4-fluorobenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline C₂₇H₂₂FN₃O₂ 5-(4-Fluorobenzyl), 3-(3,4-dimethylphenyl) Enhanced metabolic stability due to fluorine atom; similar mass: 439.49 g/mol
3-(3,4-Dimethylphenyl)-5-(4-methylbenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline C₂₈H₂₅N₃O₂ 5-(4-Methylbenzyl), 3-(3,4-dimethylphenyl) Increased lipophilicity; potential for improved CNS penetration
9-(Furan-2-carbonyl)-3,7,7-trimethyl-substituted phenyl-pyrazolo[3,4-b]quinoline Varies (P1–P10) Pyrazolo[3,4-b] core (different ring system) Moderate anticancer activity (IC₅₀: 10–50 µM); synthesized via dimedone-based route
3-Amino-4-(4-hydroxyphenylamino)-1H-pyrazolo[4,3-c]quinoline (2i) C₁₆H₁₂N₆O 3-Amino, 4-(4-hydroxyphenylamino) Potent anti-inflammatory (IC₅₀: 0.42 µM for NO inhibition); low cytotoxicity (80% cell viability)
5-(2-Fluorobenzoyl)-4,4-dimethyl-[1,4]dioxino[2,3-g]dithiolo[3,4-c]quinoline C₂₁H₁₆FNO₃S₃ Dithiolo ring addition Unique thione derivatives; applications in material science (no biological data)

Key Findings from Comparative Analysis:

Substituent Effects on Bioactivity: The 4-fluorobenzyl analog () exhibits improved metabolic stability compared to the target compound due to fluorine’s electronegativity and resistance to oxidative degradation . Amino-substituted derivatives (e.g., compound 2i in ) show enhanced anti-inflammatory activity (IC₅₀ < 1 µM) but require structural optimization to reduce cytotoxicity .

Ring System Modifications: Pyrazolo[3,4-b]quinolines () demonstrate weaker anticancer activity than pyrazolo[4,3-c] analogs, likely due to differences in ring conformation and steric hindrance . The addition of a dithiolo ring () shifts applications toward material science, highlighting the versatility of the core scaffold .

Synthetic Routes: The target compound’s synthesis likely involves reductive cyclization of α,β-unsaturated ketones (analogous to ), whereas pyrazolo[3,4-b]quinolines () are synthesized via a three-step dimedone-based protocol . C-C bond cleavage during cyclization () is a critical challenge in pyrazolo[4,3-c]quinoline synthesis, requiring precise reaction control .

Therapeutic Potential: The target compound’s benzyl and dimethylphenyl groups may enhance binding to hydrophobic pockets in inflammatory or oncogenic targets (e.g., COX-2 or iNOS), as seen in related derivatives .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。